molecular formula C17H19N3O3S B4524507 6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one

6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one

Cat. No.: B4524507
M. Wt: 345.4 g/mol
InChI Key: IKYDPVIMFQBMLD-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a thiomorpholine ring, and a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, using methoxybenzene and suitable acylating agents.

    Attachment of the Thiomorpholine Ring: The thiomorpholine ring can be attached through nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with an electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring and the thiomorpholine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogenating agents, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinone derivatives and other oxidized aromatic compounds.

    Reduction: Alcohols, amines, and reduced heterocyclic derivatives.

    Substitution: Various substituted aromatic and heterocyclic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one is not fully understood but is believed to involve interactions with specific molecular targets:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methoxyphenyl)-2-[2-oxo-2-(morpholin-4-yl)ethyl]pyridazin-3(2H)-one: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    6-(4-methoxyphenyl)-2-[2-oxo-2-(piperidin-4-yl)ethyl]pyridazin-3(2H)-one: Similar structure but with a piperidine ring instead of a thiomorpholine ring.

Uniqueness

The presence of the thiomorpholine ring in 6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for sulfur-based interactions, which may enhance its activity and selectivity in various applications.

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-23-14-4-2-13(3-5-14)15-6-7-16(21)20(18-15)12-17(22)19-8-10-24-11-9-19/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYDPVIMFQBMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
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6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
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6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
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6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one

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